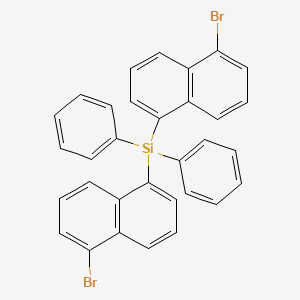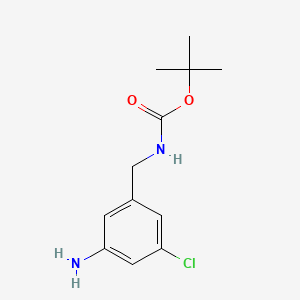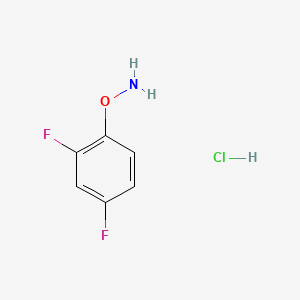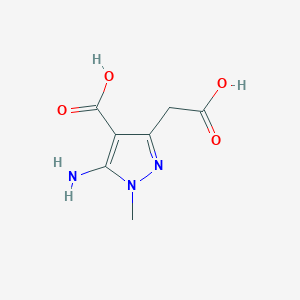
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is a heterocyclic compound that features both amino and carboxylic functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-keto acids or esters, followed by subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or sulfonylated pyrazole derivatives.
Applications De Recherche Scientifique
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid involves its interaction with specific molecular targets. The amino and carboxylic groups enable the compound to form hydrogen bonds and ionic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pyrazole ring also contributes to the compound’s ability to inhibit or activate specific pathways, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: Another heterocyclic compound with similar functional groups but an isoxazole ring instead of a pyrazole ring.
3-Amino-5-methylisoxazole: A compound with a similar structure but different substitution pattern on the isoxazole ring.
Uniqueness
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is unique due to the specific arrangement of its functional groups and the presence of the pyrazole ring This configuration imparts distinct chemical reactivity and biological activity compared to its isoxazole counterparts
Propriétés
Formule moléculaire |
C7H9N3O4 |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
5-amino-3-(carboxymethyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4/c1-10-6(8)5(7(13)14)3(9-10)2-4(11)12/h2,8H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
UBELJKJQHZDSAW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)CC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


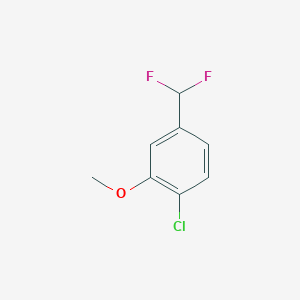
![3-Acetyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B13698270.png)
![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)
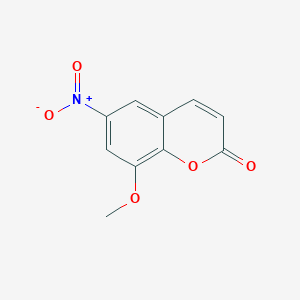
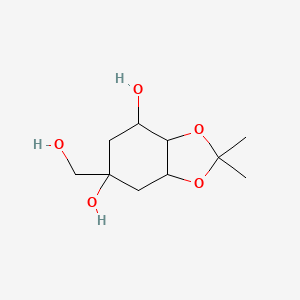
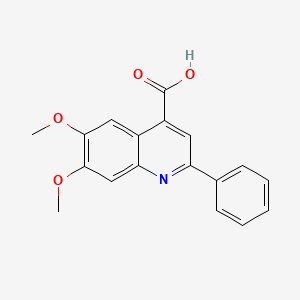
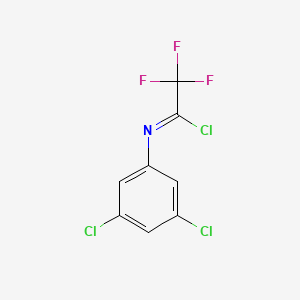
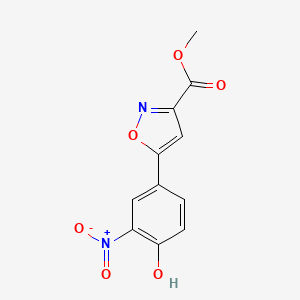
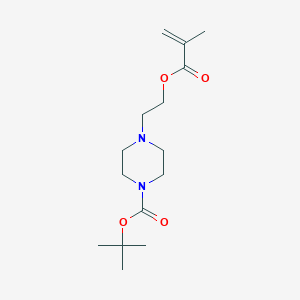
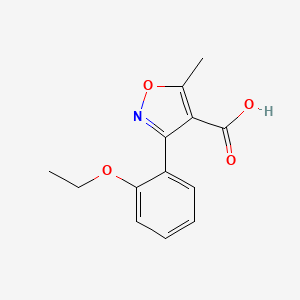
![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)
